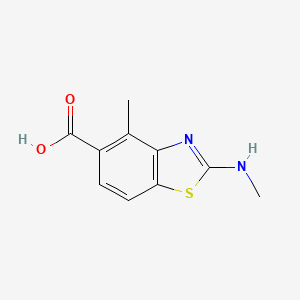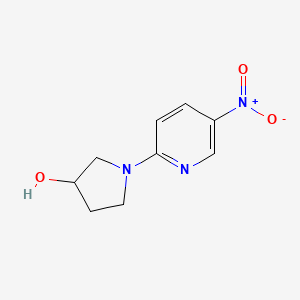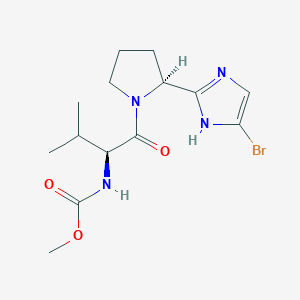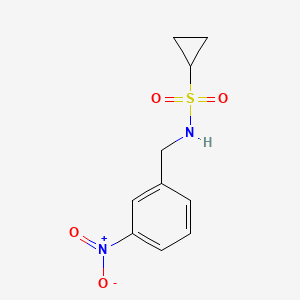![molecular formula C16H26Cl2N2 B8748303 2-Ethyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B8748303.png)
2-Ethyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)-, (Hydrochloride) (1:2) or 2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)-, dihydrochloride (9CI) is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction between two nitrogen atoms and a nonane ring system. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)- involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a spirocyclic ketone under acidic conditions to form the desired spirocyclic amine. The reaction conditions typically include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the spirocyclic ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction may produce spirocyclic amines or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The compound may interact with pathways involved in neurotransmission, enzyme inhibition, or receptor activation, depending on its specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 2,7-Diazaspiro[4.4]nonan-1-one
Uniqueness
2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .
Eigenschaften
Molekularformel |
C16H26Cl2N2 |
|---|---|
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
2-benzyl-7-ethyl-2,7-diazaspiro[4.4]nonane;dihydrochloride |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-17-10-8-16(13-17)9-11-18(14-16)12-15-6-4-3-5-7-15;;/h3-7H,2,8-14H2,1H3;2*1H |
InChI-Schlüssel |
VVPKORLFIKZPMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC2(C1)CCN(C2)CC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8748224.png)





![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-ethyl-](/img/structure/B8748262.png)

![tert-Butyl 2-[(tert-butylamino)carbonyl]-1-pyrrolidinecarboxylate](/img/structure/B8748285.png)
![1-[(2-Chlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B8748311.png)
![4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B8748312.png)



